molecular formula C12H14ClF2N B6246022 {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride CAS No. 2408970-48-7

{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride

Cat. No.: B6246022
CAS No.: 2408970-48-7
M. Wt: 245.69 g/mol
InChI Key: IUIPUUHLUODSAB-UHFFFAOYSA-N
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Description

{2,2-difluoro-3-phenylbicyclo[111]pentan-1-yl}methanamine hydrochloride is a synthetic organic compound known for its unique bicyclic structure This compound features a bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This step often starts with the cyclization of suitable precursors under high-pressure conditions to form the bicyclo[1.1.1]pentane ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Lewis acids

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkylated amines

Scientific Research Applications

Chemistry

In chemistry, {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is studied for its unique structural properties and reactivity. Its rigid bicyclic framework makes it a valuable scaffold for designing new molecules with specific spatial arrangements.

Biology

In biological research, this compound can be used as a probe to study the effects of rigid molecular structures on biological systems. Its interactions with enzymes and receptors can provide insights into the role of molecular rigidity in biological activity.

Medicine

Potential medicinal applications include the development of new drugs where the rigid bicyclic structure could enhance binding affinity and selectivity for specific biological targets, potentially leading to more effective and selective therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high strength and rigidity, due to its strained bicyclic structure.

Mechanism of Action

The mechanism by which {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure can enhance binding interactions through better spatial alignment with the target site, potentially leading to higher binding affinity and specificity. The fluorine atoms can also play a role in modulating the electronic properties of the molecule, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in the substituents attached to the bicyclic framework.

    Fluorinated amines: Compounds with similar fluorine and amine functionalities but different core structures.

Uniqueness

What sets {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride apart is its combination of a highly strained bicyclic core with fluorine atoms and a phenyl group. This unique combination imparts distinct physical and chemical properties, such as increased rigidity, unique electronic characteristics, and potential for specific biological interactions, making it a valuable compound for research and application in various fields.

Properties

CAS No.

2408970-48-7

Molecular Formula

C12H14ClF2N

Molecular Weight

245.69 g/mol

IUPAC Name

(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride

InChI

InChI=1S/C12H13F2N.ClH/c13-12(14)10(8-15)6-11(12,7-10)9-4-2-1-3-5-9;/h1-5H,6-8,15H2;1H

InChI Key

IUIPUUHLUODSAB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(F)F)C3=CC=CC=C3)CN.Cl

Purity

95

Origin of Product

United States

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